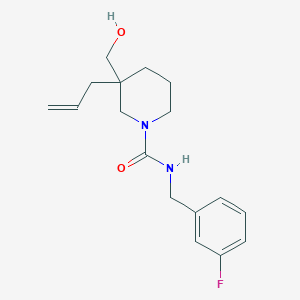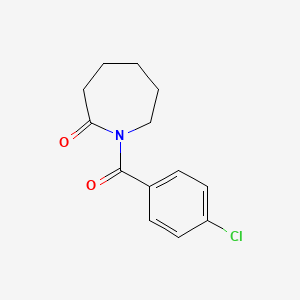![molecular formula C21H27N5O3 B5506349 4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5506349.png)
4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" is a complex organic compound. Its synthesis and properties have been a subject of interest in various chemical research studies, particularly focusing on heterocyclic compounds and their derivatives.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including reactions with various chemicals like ethylacetate, amino acids, and others. For instance, the synthesis of related benzodifuranyl and thiazolopyrimidines derivatives from visnaginone and khellinone, as reported by Abu‐Hashem, Al-Hussain, and Zaki (2020) in Molecules, highlights complex synthesis processes involving dimethylformamide, sodium ethoxide, and various other reagents (Abu‐Hashem et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds often features a combination of different rings like benzene, pyrimidine, and morpholine. These structures are elucidated using techniques like NMR, IR, and MS spectroscopy. For example, Yusof and Yamin (2005) studied a compound with a morpholinium group and analyzed its crystal structure (Yusof & Yamin, 2005).
Chemical Reactions and Properties
Compounds like "4-{4-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine" typically undergo various chemical reactions, including cyclization, nucleophilic substitution, and oxidation-reduction reactions. For instance, Maki et al. (1988) explored the photochemical oxidation of a related compound, showcasing its reactivity under specific conditions (Maki et al., 1988).
科学的研究の応用
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds
This compound has been used as a starting point for the synthesis of various novel heterocyclic compounds, exhibiting significant inhibitory activity on cyclooxygenase-2 (COX-2), with analgesic and anti-inflammatory activities. These compounds demonstrate promising pharmacological properties, indicating potential applications in medicinal chemistry (Abu‐Hashem et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been synthesized and shown to possess good or moderate antimicrobial activities against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Antiproliferative Activity
Certain derivatives of this compound have been synthesized and evaluated for their in vitro antiproliferative activity against cancer cell lines. This research demonstrates the compound's potential in cancer treatment (Nowicka et al., 2015).
Applications in Medical Imaging
- PET Imaging for Parkinson's Disease: A derivative of this compound was synthesized for use as a PET imaging agent, specifically targeting LRRK2 enzyme in Parkinson's disease. This highlights its potential application in the diagnosis and study of neurological disorders (Wang et al., 2017).
Other Applications
Synthesis of Dyes for Polymer Fibres
Derivatives of this compound have been used to produce dyes for synthetic-polymer fibers, indicating its utility in the textile industry (Peters & Bide, 1985).
Synthesis of Molluscicidal Agents
This compound has been utilized in synthesizing agents with significant molluscicidal effects, suggesting its application in pest control (Duan et al., 2014).
将来の方向性
特性
IUPAC Name |
(4-ethoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-2-29-18-5-3-17(4-6-18)20(27)25-11-9-24(10-12-25)19-7-8-22-21(23-19)26-13-15-28-16-14-26/h3-8H,2,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTZAMULRAMBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Ethoxyphenyl)(4-(2-morpholinopyrimidin-4-yl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{1-[(2,4-dichlorophenoxy)acetyl]-3-azetidinyl}piperidine](/img/structure/B5506268.png)
![4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-phenylmorpholine](/img/structure/B5506278.png)
![2-[(4-methylpiperazin-1-yl)carbonyl]-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5506282.png)
![2-butyl-8-[3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5506285.png)

![4-chloro-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]benzenesulfonohydrazide](/img/structure/B5506295.png)

![2-{[4-allyl-5-(1,3-benzodioxol-5-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5506310.png)
![N-cyclopentyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5506331.png)
![8-allyl-3-[(4-methyl-1-piperazinyl)carbonyl]-2H-chromen-2-one](/img/structure/B5506339.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506363.png)

![methyl {4-[(trifluoromethyl)thio]phenyl}carbamate](/img/structure/B5506370.png)
